3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethylphenylboronic acid and 5-trifluoromethylbenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-hydroxymethylphenylboronic acid with 5-trifluoromethylbenzoic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: 3-(2-Hydroxymethylphenyl)-5-methylbenzoic acid.
Substitution: 3-(2-Hydroxymethyl-4-nitrophenyl)-5-trifluoromethylbenzoic acid.
Scientific Research Applications
3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxymethylphenyl)-benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Trifluoromethylbenzoic acid: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-6-10(5-11(7-12)14(20)21)13-4-2-1-3-9(13)8-19/h1-7,19H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIRPWDDPOKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689064 |
Source
|
Record name | 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-86-1 |
Source
|
Record name | 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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